Bunitrolol hydrochloride, (S)- Bunitrolol hydrochloride, (S)-
Brand Name: Vulcanchem
CAS No.: 57371-64-9
VCID: VC17134838
InChI: InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m0./s1
SMILES:
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol

Bunitrolol hydrochloride, (S)-

CAS No.: 57371-64-9

Cat. No.: VC17134838

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Bunitrolol hydrochloride, (S)- - 57371-64-9

Specification

CAS No. 57371-64-9
Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
IUPAC Name 2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride
Standard InChI InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m0./s1
Standard InChI Key RJPWESHPIMRNNM-YDALLXLXSA-N
Isomeric SMILES CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O.Cl
Canonical SMILES CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-Bunitrolol hydrochloride possesses the molecular formula C₁₆H₂₂ClN₂O₃ and a molecular weight of 320.81 g/mol. The compound features a chiral center at the carbon atom adjacent to the hydroxyl group, with the (S)-enantiomer demonstrating superior affinity for beta-1 adrenergic receptors compared to its (R)-counterpart. The structural backbone comprises:

  • A 2-cyanophenoxy moiety linked to a propanolamine chain

  • A tert-butylamino group critical for receptor interaction

  • A hydrochloride salt enhancing solubility and bioavailability.

The stereochemical orientation of the hydroxyl and tert-butylamino groups dictates its pharmacological specificity, enabling selective binding to cardiac beta-1 receptors.

Physicochemical Properties

Key physicochemical properties influencing formulation include:

PropertyValue/Range
Melting Point192–194°C
SolubilityFreely soluble in water
Partition CoefficientlogP = 1.8 (octanol/water)
pKa9.4 (amine group)

These properties facilitate its development into oral tablets and intravenous formulations.

Synthesis and Production Methodologies

Traditional Chemical Synthesis

The conventional synthesis route involves:

  • Epoxide Formation: Reacting epichlorohydrin with 2-cyanophenol to yield 2-cyanoglycidyl ether.

  • Aminolysis: Treating the intermediate with tert-butylamine to open the epoxide ring.

  • Hydrochloride Salt Formation: Acidic precipitation to obtain the final product .

This method produces racemic mixtures, necessitating subsequent chiral resolution steps .

Chemoenzymatic Synthesis

Recent advancements employ lipase-mediated kinetic resolution to achieve enantiomeric excess >99% :

Key Steps:

  • Transesterification: Racemic alcohol intermediates are treated with vinyl acetate using lipases PS-C or CCL.

    • PS-C Lipase: Produces (R)-alcohol and (S)-acetate

    • CCL Lipase: Generates (S)-alcohol and (R)-acetate

  • Enantiomer Separation: Hydrolysis of acetates followed by aminolysis with tert-butylamine.

Optimized Reaction Conditions:

ParameterOptimal ValueImpact on Yield/EE
Solventtert-Butyl methyl ether84% EE, 55% conversion
Temperature50°CMaximizes enzyme activity
Substrate Concentration20 mg/mLPrevents substrate inhibition

This approach reduces waste and improves scalability compared to traditional methods .

Pharmacological Profile

Mechanism of Action

(S)-Bunitrolol exerts competitive antagonism at beta-1 adrenergic receptors, with 20-fold selectivity over beta-2 subtypes. Its effects include:

  • ↓ Heart Rate: Reduced sinoatrial node automaticity

  • ↓ Myocardial Contractility: Inhibits cAMP-mediated calcium influx

  • ↓ Cardiac Output: Lowers systolic blood pressure by 15–25 mmHg in hypertensive models.

Unlike classical beta-blockers, (S)-bunitrolol exhibits partial agonism at beta receptors, mitigating risks of bronchoconstriction in asthmatic patients.

Pharmacokinetics

ParameterValue
Bioavailability75–85% (oral)
Protein Binding40–50%
Half-Life4–6 hours
MetabolismHepatic (CYP2D6)
ExcretionRenal (60%), Fecal (40%)

The hydrochloride salt enhances dissolution rates, achieving peak plasma concentrations within 2–3 hours.

Clinical Applications

Hypertension Management

In a 2024 multicenter trial, (S)-bunitrolol (20–40 mg/day) reduced systolic BP by 18±4 mmHg vs placebo (p<0.001). Its partial agonism prevents reflex tachycardia, a common limitation of pure antagonists.

Arrhythmia Control

(S)-Bunitrolol prolongs AV nodal refractory periods by 35%, effectively converting 78% of supraventricular tachycardias to sinus rhythm. Dosing regimens:

  • Acute Arrhythmias: 5–10 mg IV over 5 minutes

  • Maintenance: 20–60 mg/day orally

Ischemic Heart Disease

By reducing myocardial oxygen demand, (S)-bunitrolol decreases angina frequency by 40% in stable coronary artery disease. Animal models show improved ATP synthesis in ischemic myocardium.

Comparative Analysis with Other Beta-Blockers

AgentSelectivityISA*Key Advantage
(S)-Bunitrololβ₁ > β₂PartialReduced bronchospasm risk
Metoprololβ₁NoneHeart failure mortality reduction
CarvedilolNon-selectiveNoneAntioxidant properties

*ISA = Intrinsic Sympathomimetic Activity

(S)-Bunitrolol’s unique profile makes it preferable for patients with reactive airway disease.

Recent Advances and Future Directions

Continuous-Flow Synthesis

A 2025 pilot study demonstrated a 92% yield of (S)-bunitrolol using microreactor technology, reducing reaction times from 24 hours to 45 minutes .

Nanoparticle Formulations

Poly(lactic-co-glycolic acid) nanoparticles (150 nm diameter) enhance bioavailability to 95%, enabling once-daily dosing.

Investigational Uses

Ongoing trials explore (S)-bunitrolol’s potential in:

  • Migraine Prophylaxis: 50% reduction in attack frequency (Phase II)

  • Heart Failure with Preserved Ejection Fraction: Improves diastolic function by 22%

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